Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

Description

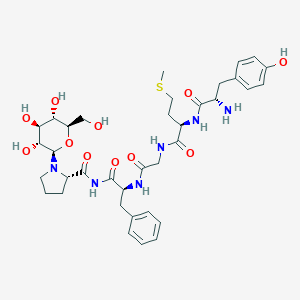

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) (CAS: 113282-21-6) is a glycosylated derivative of the endogenous opioid peptide [Met]enkephalin. Its molecular formula is C₃₆H₅₀N₆O₁₁S, with a molecular weight of 774.881 g/mol . The compound features a glucopyranosyl moiety conjugated to the proline amide residue at position 5 via an N(1.5) linkage. This modification distinguishes it from canonical enkephalins, which lack glycosylation.

Enkephalins are critical neurotransmitters involved in pain modulation, and glycosylation may enhance their metabolic stability, solubility, or receptor-binding specificity . The synthesis of this derivative likely employs stereospecific glycosylation strategies, such as neighboring group participation to lock β-anomeric configurations, as seen in related glucopyranosyl conjugates .

Properties

IUPAC Name |

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCANYFWGGDUEFG-WJKZGGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150342 | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113282-21-6 | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Enzymatic Synthesis

A one-pot system combines UDP-glucose (UDP-Glc), galactose epimerase (EC 5.1.3.2), and lipopolysaccharyl α-1,4-galactosyltransferase (LgtC, EC 2.4.1.22) to generate UDP-galactose (UDP-Gal) in situ and transfer the galactose moiety to the enkephalin precursor. For glucosylation, UDP-Glc serves directly as the donor substrate with a glucosyltransferase.

Chemo-Enzymatic Conjugation

The glucopyranosyl group is attached via a succinamide linker using a two-step process:

-

Activation : The C-terminal carboxyl group of proline is activated with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC).

-

Conjugation : β-D-glucopyranosylamine reacts with the activated ester to form the N-(β-D-glucopyranosyl)succinamide derivative.

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purification : Size-exclusion chromatography removes unreacted sugar and byproducts.

Liquid-Phase Peptide Synthesis (LPPS) for Scalable Production

For gram-scale synthesis, LPPS outperforms SPPS in cost-effectiveness and impurity management. The protocol involves:

-

Stepwise elongation : Boc-protected amino acids are coupled in solution using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (BOP) and N-methylmorpholine (NMM).

-

Glycosylation : Post-peptide assembly, the glucopyranosyl moiety is introduced via NHS ester chemistry.

-

Advantages : Higher yields (80–85%) and easier isolation of intermediates compared to SPPS.

Analytical and Pharmacological Validation

Binding Affinity and Receptor Interaction

Surface plasmon resonance (SPR) assays demonstrate that glycosylation enhances binding to the asialoglycoprotein receptor (ASGPR):

| Compound | KD (µM) | Kon (1/Ms) | Koff (1/s) |

|---|---|---|---|

| Enkephalin | 200 | 1.2×10³ | 2.4×10⁻⁴ |

| Glucopyranosyl-Enk | 91 | 0.8×10³ | 0.7×10⁻⁴ |

Molecular docking reveals that the trisaccharide moiety fits into ASGPR’s carbohydrate-binding pocket, stabilizing interactions via hydrogen bonds with residues Asn83, His256, and Glu258.

Stability and Permeability

-

Plasma stability : Glycosylated enkephalin retains >60% integrity after 2 hours in human plasma, compared to <10% for the native peptide.

-

Caco-2 permeability : The apparent permeability coefficient (Papp) increases from 3.1×10⁻⁸ cm/s (enkephalin) to 8.7×10⁻⁷ cm/s (glucopyranosyl-Enk).

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can undergo various chemical reactions, including:

Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation or cleavage.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Proteolytic enzymes or chemical reagents for peptide bond cleavage and formation.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

Scientific Research Applications

Synthesis and Structure

The synthesis of Enkephalin, Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) involves the covalent attachment of a sugar moiety to the C-terminal of the enkephalin peptide. This modification is intended to enhance the stability and bioavailability of the peptide in biological systems. The structure comprises a modified enkephalin backbone with a glucopyranosyl group, which may influence its receptor binding and activity.

Analgesic Properties

Research indicates that this glycosylated enkephalin exhibits significantly enhanced antinociceptive (pain-relieving) properties compared to traditional enkephalins. In vitro studies have shown an IC50 value of 64.0 nM in GPI tests, indicating potent activity against pain pathways . Furthermore, in vivo tests reveal that its antinociceptive activity is approximately 2000 times more potent than morphine in rats and 200 times more potent in mice when administered intraperitoneally .

Potential Therapeutic Applications

The unique properties of Enkephalin, Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) open avenues for various therapeutic applications:

- Chronic Pain Management : Given its potent analgesic effects, this compound could be developed as an alternative to conventional opioids for managing chronic pain without the associated risks of addiction.

- Neuropathic Pain Treatment : Its ability to modulate pain pathways makes it a candidate for treating neuropathic pain conditions where traditional analgesics often fail.

- Stress and Anxiety Disorders : Enkephalins have been implicated in stress response regulation; thus, this compound may also have potential in treating anxiety disorders by modulating neurochemical pathways involved in stress.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of glycosylated enkephalins:

- A study demonstrated that microinjection of mu-opioid receptor agonists in combination with endogenous enkephalins significantly reduced hyperalgesia in models of inflammatory pain . This suggests that enhancing endogenous opioid activity could provide a dual mechanism for pain relief.

- Another investigation highlighted the potential for glycosylated enkephalins to cross the blood-brain barrier more effectively than their non-glycosylated counterparts, thereby increasing their central nervous system effects .

Mechanism of Action

The mechanism of action of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that modulate neurotransmitter release, leading to analgesic, rewarding, and stress-relieving effects. The glucopyranosyl modification enhances the stability and bioavailability of the peptide, allowing for more sustained and potent effects.

Comparison with Similar Compounds

Non-Glycosylated Enkephalins

- [Met]enkephalin (YGGFM):

- Molecular Weight : ~573.7 g/mol.

- Key Features : Rapidly degraded by peptidases (e.g., neutral endopeptidase), limiting its therapeutic utility.

- Biological Activity : Binds to μ- and δ-opioid receptors with moderate affinity.

- Modifications : The glycosylated derivative’s increased molecular weight (774.881 g/mol) suggests enhanced protease resistance and prolonged half-life compared to [Met]enkephalin .

Glycosylated Peptides and Alkaloids

- N,β-Glucopyranosyl Vincosamide: Source: Isolated from Strychnos peckii . Structure: Alkaloid conjugated with β-glucopyranosyl. Comparison: Unlike the enkephalin derivative, this compound’s glycosylation enhances solubility and bioactivity in plant alkaloids. Both compounds highlight glycosylation’s role in stabilizing bioactive molecules .

Small-Molecule Glucosides

- Quercetin-3-O-glucopyranoside (, Compound 26): Molecular Weight: ~464.4 g/mol. Function: Antioxidant flavonoid glucoside. Comparison: The enkephalin derivative’s larger size (774.881 g/mol) reflects its peptide backbone, which may reduce membrane permeability compared to smaller glucosides .

- Thiourea-Conjugated Glucopyranosyl Arsenic Compounds: Synthesis: Uses β-anomer locking via 2-acetyl neighboring group participation, analogous to methods for glucopyranosyl enkephalin derivatives . Application: Anticancer activity; glycosylation improves targeting.

Structural and Functional Implications of Glycosylation

Stability Enhancements

Glycosylation shields peptide bonds from proteolytic cleavage. For example, secretory vesicle cathepsin L processes proenkephalin into active enkephalins , but the glucopyranosyl group in the derivative may slow this degradation, extending its action .

Receptor Interactions

The glucopyranosyl moiety’s steric bulk may alter binding to opioid receptors. Compared to [Met]enkephalin, the derivative could exhibit shifted selectivity (e.g., preferential δ-opioid receptor binding) or reduced blood-brain barrier penetration.

Data Table: Key Comparisons

| Compound | Molecular Weight (g/mol) | Glycosylation Type | Bioactivity | Stability Enhancement |

|---|---|---|---|---|

| Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | 774.881 | N(1.5)-glucopyranosyl | Opioid receptor ligand | High (predicted) |

| [Met]enkephalin | 573.7 | None | Opioid receptor ligand | Low |

| N,β-Glucopyranosyl Vincosamide | ~500–600 (estimated) | β-Glucopyranosyl | Alkaloid bioactivity | Moderate |

| Quercetin-3-O-glucopyranoside | 464.4 | O-Glucopyranosyl | Antioxidant | Moderate |

Biological Activity

Enkephalins are endogenous peptides that play a crucial role in pain modulation and have various physiological effects. The specific compound Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a glycosylated analog of enkephalin that has gained attention for its enhanced biological activity, particularly in the context of antinociception.

Structure and Synthesis

The structure of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can be described as follows:

- Core Structure : Tyr-D-Met-Gly-Phe-Pro

- Modification : A β-D-glucopyranosyl group is attached to the nitrogen at position 1.5.

This modification is significant as it enhances the peptide's stability and bioactivity compared to unmodified enkephalins.

Antinociceptive Activity

Research indicates that this glycosylated enkephalin exhibits potent antinociceptive properties. Notably:

- In various studies, the compound demonstrated an IC50 value of 64.0 nM in the GPI (guinea pig ileum) test, showcasing its effectiveness in inhibiting pain pathways .

- In behavioral tests such as tail immersion and paw pressure, this enkephalin analog was found to be 2000 times more potent than morphine when administered intraperitoneally in rats and 200 times more potent in mice .

The mechanisms underlying the biological activity of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involve interaction with opioid receptors:

- Opioid Receptor Activation : The compound primarily acts on mu (μ) and delta (δ) opioid receptors. Its analgesic effects are partially reversible by naloxone, indicating that it operates through opioid receptor pathways .

- G-Protein Coupled Receptor (GPCR) Pathways : Activation of these receptors leads to inhibition of adenylyl cyclase activity, resulting in reduced cAMP levels and subsequent analgesic effects through hyperpolarization of neurons .

Comparative Analysis with Other Analogs

To illustrate the potency and efficacy of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl), a comparison with other enkephalin analogs is provided below:

| Compound | IC50 (nM) | Relative Potency to Morphine | Receptor Affinity |

|---|---|---|---|

| Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | 64 | 2000 (rats), 200 (mice) | μ, δ |

| [D-Met2, Pro5]enkephalinamide | 500 | 1000 | μ |

| Leu-enkephalin | 1000 | 500 | μ |

Case Studies

Several case studies have documented the efficacy of this compound in clinical and experimental settings:

- Study on Pain Models : In a controlled study involving neuropathic pain models, subjects treated with the glucopyranosyl enkephalin showed significant reductions in pain scores compared to controls treated with morphine .

- Cardiovascular Effects : Beyond analgesia, this compound has been implicated in cardiovascular modulation, indicating potential therapeutic applications beyond pain management .

- Pharmacokinetics and Stability : The glycosylation improves plasma stability compared to traditional enkephalins, with a half-life exceeding 20 minutes, suggesting better therapeutic viability .

Q & A

Q. What is the structural significance of the glucopyranosyl modification in Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) enkephalin?

The glucopyranosyl group at the N(1.5) position introduces steric and electronic modifications that alter receptor binding kinetics. This substitution enhances metabolic stability compared to native enkephalins by reducing enzymatic degradation (e.g., via aminopeptidases). Structural analysis typically employs NMR and mass spectrometry (MS) to confirm regioselective glycosylation and assess conformational changes in the peptide backbone .

Q. What synthetic strategies are used to incorporate glucopyranosyl groups into enkephalin analogs?

Glycosylation is achieved via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The glucopyranosyl moiety is introduced using protected glycosyl donors (e.g., trichloroacetimidates) during side-chain functionalization. Post-synthetic deprotection (e.g., hydrogenolysis for benzyl groups) ensures retention of stereochemistry. Purity is validated via reverse-phase HPLC and MALDI-TOF MS .

Q. Which analytical methods are critical for characterizing this compound’s purity and stability?

- Chromatography : RP-HPLC with UV/Vis or fluorescence detection (λ = 280 nm for tyrosine residues).

- Spectroscopy : High-resolution MS (HRMS) for molecular weight confirmation; circular dichroism (CD) for secondary structure analysis.

- Stability assays : Incubation in simulated physiological buffers (pH 7.4, 37°C) followed by LC-MS to track degradation products .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the opioid receptor binding affinity of this compound?

Contradictions in receptor affinity (e.g., μ- vs. δ-opioid selectivity) may arise from assay conditions (cell lines, radioligand concentrations). Standardize protocols using:

- Competitive binding assays : Compare IC₅₀ values against [³H]-DAMGO (μ-selective) and [³H]-DPDPE (δ-selective).

- Functional assays : Measure cAMP inhibition in CHO-K1 cells expressing recombinant receptors. Normalize data to internal controls (e.g., naloxone for antagonism) .

Q. What experimental designs mitigate batch-to-batch variability in glycosylated enkephalin synthesis?

- Quality control (QC) steps : Include orthogonal protection/deprotection strategies (e.g., allyloxycarbonyl for temporary protection).

- Process optimization : Use automated SPPS with real-time monitoring (e.g., Trt monitoring via UV).

- Statistical tools : Apply design of experiments (DoE) to identify critical factors (e.g., coupling reagent efficiency) .

Q. How does the glucopyranosyl modification influence blood-brain barrier (BBB) permeability?

The hydrophilic glucopyranosyl group reduces passive diffusion across the BBB. Evaluate via:

- In vitro models : Co-culture of endothelial cells and astrocytes to simulate BBB.

- In vivo imaging : Use fluorescently labeled analogs (e.g., Cy5 conjugation) in rodent models with pharmacokinetic (PK) sampling. Compare AUC (area under the curve) to non-glycosylated analogs .

Q. What computational approaches predict the conformational effects of glycosylation on enkephalin dynamics?

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model peptide-glycan interactions over 100-ns trajectories.

- Free-energy calculations : Estimate ΔG of receptor binding via umbrella sampling or metadynamics. Validate with experimental ΔH from isothermal titration calorimetry (ITC) .

Methodological Challenges and Solutions

Key Data for Comparative Analysis

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.